molecular formula C16H29NO2 B14177214 3-Cyclohexylpropyl cyclohexylcarbamate CAS No. 848842-70-6

3-Cyclohexylpropyl cyclohexylcarbamate

Cat. No.: B14177214
CAS No.: 848842-70-6
M. Wt: 267.41 g/mol
InChI Key: CHNNHFGZXIIPOM-UHFFFAOYSA-N
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Description

3-Cyclohexylpropyl cyclohexylcarbamate is an organic compound with the molecular formula C_15H_27NO_2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclohexylpropyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropyl cyclohexylcarbamate typically involves the reaction of 3-cyclohexylpropylamine with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

3-Cyclohexylpropylamine+Cyclohexyl isocyanate3-Cyclohexylpropyl cyclohexylcarbamate\text{3-Cyclohexylpropylamine} + \text{Cyclohexyl isocyanate} \rightarrow \text{this compound} 3-Cyclohexylpropylamine+Cyclohexyl isocyanate→3-Cyclohexylpropyl cyclohexylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropyl cyclohexylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropylamine and cyclohexanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the -NHCOO- group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 3-Cyclohexylpropylamine and cyclohexanol.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexylpropyl cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropyl cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexylpropylamine: A precursor in the synthesis of 3-Cyclohexylpropyl cyclohexylcarbamate.

    Cyclohexyl isocyanate: Another precursor used in the synthesis.

    Cyclohexylcarbamic acid: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its dual cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

848842-70-6

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

3-cyclohexylpropyl N-cyclohexylcarbamate

InChI

InChI=1S/C16H29NO2/c18-16(17-15-11-5-2-6-12-15)19-13-7-10-14-8-3-1-4-9-14/h14-15H,1-13H2,(H,17,18)

InChI Key

CHNNHFGZXIIPOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCOC(=O)NC2CCCCC2

Origin of Product

United States

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